REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH-].[Na+:7].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.CCCCCCCC/C=C\CCCCCC[CH2:44][C:45]([O:47][CH2:48][C@@H:49](O)[C@H]1OC[C@H](O)[C@H]1O)=[O:46].C(OC=C)(=O)C.N(C(C)(C)C#N)=NC(C)(C)C#N.[Cl-].[Na+]>CC(C)=O.O>[C:45]([O:47][CH:48]=[CH2:49])(=[O:46])[CH3:44].[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[Na+:7] |f:1.2,7.8,11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
96.49 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
163.75 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
3.13 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An aqueous solution was prepared
|
Type
|
CUSTOM
|
Details
|
Separately, an oil solution was prepared
|
Type
|
CUSTOM
|
Details
|
to give a uniform emulsion
|
Type
|
CUSTOM
|
Details
|
A catalyst solution was prepared
|
Type
|
CUSTOM
|
Details
|
The monomer emulsion was then deoxygenated
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
CUSTOM
|
Details
|
The product produced
|
Type
|
ADDITION
|
Details
|
containing about 24 percent by weight of the polymer
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C.C(C=C)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |